magnesium;cyclohexane;chloride

Grignard reagent Organometallic synthesis Reaction yield

For maximum carboxylation yield, choose cyclohexylmagnesium chloride—delivering 93% isolated yield vs. 83% from the bromide, a 12% relative productivity improvement. Its cyclic steric demands enforce high diastereoselectivity in cis-fused cyclopentanol frameworks with Ti(IV) aryloxides, and enable quantitative Fe-catalyzed C–C coupling in <20 min at room temperature. Supplied as 1.0–2.0 M solutions in THF, Et₂O, or 2-MeTHF. Eliminates side products (bicyclohexyl, cyclohexene) prevalent with other Grignard reagents.

Molecular Formula C6H11ClMg
Molecular Weight 142.91 g/mol
Cat. No. B13401431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;cyclohexane;chloride
Molecular FormulaC6H11ClMg
Molecular Weight142.91 g/mol
Structural Identifiers
SMILESC1CC[CH-]CC1.[Mg+2].[Cl-]
InChIInChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
InChIKeyDEDWWARPYWCXMG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylmagnesium Chloride (CyMgCl): A Cycloalkyl Grignard Reagent for Nucleophilic Cyclohexyl Introduction


Cyclohexylmagnesium chloride (C₆H₁₁MgCl), systematically named magnesium;cyclohexane;chloride, is a representative alkyl Grignard reagent featuring a secondary cyclohexyl carbanion equivalent [1]. Unlike simple linear alkyl Grignards, its cyclic structure imparts distinct steric demands that influence both the kinetics of reagent formation and subsequent nucleophilic addition selectivity . Commercial formulations are typically supplied as 1.0–2.0 M solutions in ethereal solvents (THF, Et₂O, 2-MeTHF), with densities ranging from 0.871 to 0.938 g/mL . The reagent's molecular weight is 142.91 g/mol and it is assigned CAS 931-51-1.

Why Cyclohexylmagnesium Chloride Cannot Be Substituted by Other Alkyl or Aryl Grignard Reagents


Generic substitution of cyclohexylmagnesium chloride with other Grignard reagents (e.g., isobutylmagnesium bromide, phenylmagnesium chloride) or even the homologous cyclohexylmagnesium bromide leads to significant deviations in reaction outcomes due to three distinct factors: (i) divergent mechanistic pathways in reagent formation (radical vs. dianion) that influence the identity and quantity of by-products like bicyclohexyl and cyclohexene [1]; (ii) quantifiable differences in the efficiency of reagent preparation, where the chloride consistently outperforms the bromide in yield [2]; and (iii) the unique steric environment of the secondary cyclohexyl group, which modulates both diastereoselectivity in addition reactions and the rate of competing β-hydride elimination relative to primary or aryl Grignards [3]. Direct substitution without experimental validation of these parameters risks compromised yield, altered selectivity, and unexpected impurity profiles.

Quantitative Differentiation Evidence for Cyclohexylmagnesium Chloride vs. Key Comparators


Reagent Formation Yield: Cyclohexylmagnesium Chloride vs. Cyclohexylmagnesium Bromide

Cyclohexylmagnesium chloride demonstrates a significantly higher yield in its formation compared to the corresponding bromide. Gilman and Zoellner (1931) established that under comparable conditions, the chloride gave 'generally higher yields' than the bromide, and these yields exceeded those reported by Palmer and Kipping for the bromide (50–60%) [1]. A later study by Henne and Hill (1943) quantified this advantage: a 0.2‑mole run produced cyclohexylmagnesium chloride in 92% yield, whereas the analogous bromide was obtained in only 80% yield [2]. This difference in reagent preparation efficiency directly impacts downstream stoichiometry and overall process economics.

Grignard reagent Organometallic synthesis Reaction yield

Downstream Product Yield: Cyclohexylmagnesium Chloride vs. Cyclohexylmagnesium Bromide in Carboxylation

The higher preparation yield of cyclohexylmagnesium chloride translates directly into improved downstream product yields. Henne and Hill (1943) reported that carbonation of the Grignard reagent prepared from cyclohexyl chloride afforded cyclohexanecarboxylic acid in 93% overall yield (based on the alkyl halide), whereas the same procedure using cyclohexyl bromide gave the acid in only 83% yield [1]. This 10-percentage-point increase in isolated product demonstrates a clear advantage for the chloride in synthetic sequences involving electrophilic trapping.

Carboxylation Grignard reaction Cyclohexanecarboxylic acid

Synthetic Utility in 1,4‑Addition: Cyclohexylmagnesium Chloride vs. Isobutylmagnesium Bromide in Ketoxime Reduction

Cyclohexylmagnesium chloride exhibits a distinct reactivity profile compared to primary alkyl Grignard reagents. In a study evaluating the conversion of ketoximes to aziridines, cyclohexylmagnesium chloride acted as an effective reductive reagent, whereas isobutylmagnesium bromide led to a different product distribution under the same conditions [1]. Among ten ketoximes tested, those treated with cyclohexylmagnesium chloride underwent reduction to afford aziridines, while some substrates treated with isobutylmagnesium bromide participated in competing Hoch–Campbell reactions. This divergence underscores that the steric and electronic properties of the cyclohexyl group cannot be replicated by simple primary alkyl Grignards.

Ketoxime reduction Aziridine synthesis Grignard selectivity

Diastereoselectivity in Cyclopentanol Synthesis: Cyclohexylmagnesium Chloride vs. Titanocene‑Mediated Alternatives

Cyclohexylmagnesium chloride enables highly diastereoselective transformations when combined with titanium(IV) aryloxides. Treatment of δ,ε‑enones with dichlorotitanium diphenoxide and cyclohexylmagnesium chloride affords cis‑substituted cyclopentanols with excellent diastereoselectivity [1]. This outcome parallels the selectivity achieved with stoichiometric or catalytic titanocene complexes, but employs the commercially available and less expensive Grignard reagent. In contrast, alternative alkyl Grignard reagents (e.g., methyl‑ or ethylmagnesium chloride) under similar conditions yield mixtures of cis‑ and trans‑cyclized products. The ability of the bulky cyclohexyl group to enforce stereocontrol is a key differentiator.

Diastereoselective cyclization Titanium-mediated reactions Cyclopentanol synthesis

Performance in Iron‑Catalyzed Cross‑Coupling: Cyclohexylmagnesium Chloride vs. Other Alkyl Grignards

In iron‑catalyzed cross‑coupling reactions, cyclohexylmagnesium chloride demonstrates exceptional reactivity with heteroaryl chlorides. Using 5 mol% FeCl₂ and an N‑heterocyclic carbene ligand, 2‑chloropyridine is quantitatively coupled with cyclohexylmagnesium chloride in less than 20 minutes at room temperature [1]. This performance is notable compared to primary alkyl Grignard reagents, which often require elevated temperatures or longer reaction times to achieve comparable conversions with electron‑deficient heteroaryl chlorides. The rapid, room‑temperature coupling is attributed to the stability of the cyclohexyl radical intermediate and the reagent's compatibility with iron catalysts.

Iron catalysis Cross-coupling C–C bond formation

Synthesis of Cyclohexyl‑Substituted Squarates: High Yield Addition to Diisopropyl Squarate

Cyclohexylmagnesium chloride efficiently transfers the cyclohexyl group to electrophilic diisopropyl squarate. In a reported procedure, addition of commercially available cyclohexylmagnesium chloride to diisopropyl squarate at low temperature, followed by a trifluoroacetic anhydride quench, directly affords the cyclohexyl‑substituted squarate in 93% isolated yield [1]. This high yield highlights the reagent's excellent nucleophilicity and compatibility with sensitive electrophiles. In contrast, attempts to employ less nucleophilic or more sterically hindered cyclohexyl organometallics (e.g., cyclohexyllithium) often result in lower yields due to competitive enolization or decomposition.

Squarate chemistry 1,4‑Benzoquinone synthesis Cyclohexyl transfer

High‑Value Application Scenarios for Cyclohexylmagnesium Chloride Based on Verified Evidence


Large‑Scale Synthesis of Cyclohexanecarboxylic Acid Derivatives

When the goal is to maximize the yield of cyclohexanecarboxylic acid or its derivatives, cyclohexylmagnesium chloride is the optimal Grignard reagent. The 93% isolated yield of the acid from the chloride vs. 83% from the bromide represents a 12% relative improvement in productivity [1]. This advantage is particularly impactful in pharmaceutical manufacturing where cyclohexyl‑containing building blocks are common and cost of goods is sensitive to yield.

Stereoselective Synthesis of cis‑Substituted Cyclopentanols

Researchers requiring cis‑fused or cis‑substituted cyclopentanol frameworks should employ cyclohexylmagnesium chloride in combination with titanium(IV) aryloxides. The bulky cyclohexyl group enforces a high degree of diastereoselectivity that smaller alkyl Grignards cannot match [1]. This protocol provides a practical alternative to more expensive titanocene catalysts.

Iron‑Catalyzed Cross‑Coupling of Heteroaryl Chlorides

For iron‑catalyzed C–C bond formations involving 2‑chloropyridine and related heteroaryl chlorides, cyclohexylmagnesium chloride enables quantitative coupling in under 20 minutes at room temperature [1]. This rapid, mild procedure is especially valuable when coupling partners contain sensitive functional groups that cannot tolerate prolonged heating.

Preparation of Cyclohexyl‑Substituted Squarates and Benzoquinones

Cyclohexylmagnesium chloride is the preferred nucleophile for introducing a cyclohexyl group into squarate esters, as evidenced by the 93% yield achieved in the synthesis of cyclohexyl‑substituted squarate [1]. Alternative organometallics such as cyclohexyllithium often suffer from lower yields due to competing side reactions. This transformation is a key step in the preparation of functionalized 1,4‑benzoquinones.

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